molecular formula C22H24N6O2 B10916023 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10916023
M. Wt: 404.5 g/mol
InChI Key: IPSQZFUFAZGZPX-UHFFFAOYSA-N
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Description

N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of N4-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps, starting from the preparation of the pyrazole and pyridine intermediates. The synthetic route typically includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the pyridine ring: This involves the cyclization of appropriate precursors, such as β-ketoesters or β-diketones, with ammonia or primary amines.

    Coupling of the pyrazole and pyridine rings: This step involves the use of coupling agents like EDCI or DCC to form the pyrazolopyridine core.

    Functionalization: Introduction of the ethyl, methoxyphenyl, and carboxamide groups through various substitution reactions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of N4-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H24N6O2/c1-5-28-16(9-10-24-28)13-23-22(29)18-12-19(15-7-6-8-17(11-15)30-4)25-21-20(18)14(2)26-27(21)3/h6-12H,5,13H2,1-4H3,(H,23,29)

InChI Key

IPSQZFUFAZGZPX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC(=CC=C4)OC

Origin of Product

United States

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